molecular formula C20H23BCl2N2O9 B598482 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid CAS No. 133876-92-3

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Numéro de catalogue B598482
Numéro CAS: 133876-92-3
Poids moléculaire: 517.119
Clé InChI: YTXSYWAKVMZICI-PVCZSOGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a useful research compound. Its molecular formula is C20H23BCl2N2O9 and its molecular weight is 517.119. The purity is usually 95%.
BenchChem offers high-quality 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Light-Chain Amyloidosis

MLN9708 has been used in a Phase 1 study for patients with relapsed or refractory light-chain amyloidosis (AL). The treatment with bortezomib, another proteasome inhibitor, achieves high hematologic response rates and rapid and durable responses in AL patients, providing the rationale for proteasome inhibition in this population .

Treatment of Multiple Myeloma

MLN9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models. This has led to its use in the treatment of multiple myeloma (MM), a plasma cell malignancy characterized by monoclonal gammopathy and osteolytic lesions .

Overcoming Bortezomib Resistance

Patients eventually develop resistance to bortezomib, a first-in-class proteasome inhibitor. MLN9708 has been identified as a novel proteasome inhibitor that shows greater antitumor activity than bortezomib in a number of preclinical xenograft models .

Use in Genetically-Engineered Mouse Models

MLN9708 has demonstrated efficacy in a genetically-engineered mouse model of de novo plasma cell malignancy. This is the first preclinical in vivo study of proteasome inhibitors employing a transgenic mouse model of human MM in which plasma cell neoplasms develop de novo .

Combination with Standard Chemotherapy

Research is being conducted to evaluate the combination of drugs considered standard treatment for children and young adults with acute lymphoblastic leukemia (ALL), in combination with MLN9708 .

Propriétés

IUPAC Name

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXSYWAKVMZICI-PVCZSOGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BCl2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152721
Record name MLN 9708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

CAS RN

1201902-80-8
Record name MLN-9708
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN 9708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IXAZOMIB CITRATE 1,3,2-DIOXABORINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of MLN-9708?

A: MLN-9708, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, is an orally bioavailable proteasome inhibitor. [] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular component responsible for protein degradation. [] By inhibiting this activity, MLN-9708 leads to the accumulation of ubiquitinated proteins within cells. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including apoptosis (programmed cell death) and inhibition of tumor growth. []

Q2: Why is MLN-9708 particularly effective against Multiple Myeloma?

A: Malignant plasma cells, the hallmark of Multiple Myeloma (MM), are highly sensitive to proteasome inhibitors. [] This sensitivity stems from the high protein load and inherent endoplasmic reticulum (ER) stress present within these cells. [] MLN-9708 exploits this vulnerability, pushing these cells towards apoptosis by further exacerbating their protein handling challenges. []

Q3: How does MLN-9708 compare to bortezomib, another proteasome inhibitor used in MM treatment?

A: While both are proteasome inhibitors, MLN-9708 exhibits several advantages. Preclinical studies show that MLN-9708 demonstrates efficacy against MM cells resistant to bortezomib. [] Additionally, MLN-9708's oral bioavailability offers a significant practical advantage over bortezomib, which requires intravenous administration. [, ] Animal models have also shown a significantly longer survival time in mice treated with MLN-9708 compared to bortezomib. []

Q4: Are there any preclinical studies highlighting the synergistic potential of MLN-9708 in combination therapies?

A: Yes, in vitro studies show that combining MLN-9708 with other anti-MM agents such as lenalidomide (an immunomodulatory drug), SAHA (a histone deacetylase inhibitor), or dexamethasone triggers synergistic anti-MM activity. [] This suggests promising avenues for enhancing treatment efficacy in clinical settings.

Q5: Has the blood-brain barrier permeability of MLN-9708 been investigated?

A: While initial studies showed limited blood-brain barrier penetration for bortezomib, a phase 0 clinical trial demonstrated that MLN-9708 reaches measurable concentrations in glioblastoma tissues. [, ] This finding supports further investigation of MLN-9708 as a potential therapeutic agent for brain tumors.

Q6: What is the current clinical application of MLN-9708?

A: MLN-9708 has received FDA approval for use in combination with lenalidomide and dexamethasone to treat patients with Multiple Myeloma who have received at least one prior therapy. []

Q7: What are the potential applications of MLN-9708 beyond Multiple Myeloma?

A7: Preclinical evidence suggests potential applications for MLN-9708 in treating other diseases:

  • Acute Lymphoblastic Leukemia (ALL): A Phase I study demonstrated promising complete remission rates in older adults with ALL when MLN-9708 was added to standard chemotherapy. []
  • Glioblastoma: The ability of MLN-9708 to reach measurable concentrations in brain tumor tissue supports further clinical investigation for this aggressive cancer. [, ]
  • Sickle Cell Disease: Research indicates that MLN-9708 can induce both antioxidant and fetal hemoglobin (HbF) responses in sickle cell disease via the Nrf2 pathway. []

Q8: What are the limitations of long-term proteasome inhibitor maintenance therapy?

A: While proteasome inhibitors have shown promise in a consolidation/maintenance model after autologous stem cell transplant (ASCT), long-term use has been limited by factors such as route of administration. []

Q9: How does MLN-9708 address this limitation?

A: Being an oral medication, MLN-9708 offers a more convenient administration route for maintenance therapy compared to intravenous proteasome inhibitors. [] This makes it a potentially attractive option for long-term treatment strategies.

Q10: Are there clinical trials exploring MLN-9708 in the maintenance setting post-ASCT?

A: Yes, a Phase II study is currently investigating the safety and efficacy of MLN-9708 in combination with lenalidomide as maintenance therapy post-ASCT in patients with multiple myeloma. [] Preliminary data from this trial suggests that this combination is well-tolerated and feasible. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.